molecular formula C15H12O B1585205 1-Methoxy-4-(phenylethynyl)benzene CAS No. 7380-78-1

1-Methoxy-4-(phenylethynyl)benzene

Cat. No.: B1585205
CAS No.: 7380-78-1
M. Wt: 208.25 g/mol
InChI Key: BXXYBNVPUWTQFR-UHFFFAOYSA-N
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Description

1-Methoxy-4-(phenylethynyl)benzene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYBNVPUWTQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346209
Record name 1-Methoxy-4-(phenylethynyl)benzene
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7380-78-1
Record name 1-Methoxy-4-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Methoxy 4 Phenylethynyl Benzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium, is the cornerstone for the synthesis of 1-methoxy-4-(phenylethynyl)benzene. The Sonogashira coupling and decarboxylative cross-coupling strategies are among the most effective and widely employed methods.

Sonogashira Coupling Approaches

The Sonogashira reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a fundamental method for synthesizing this compound. nih.govrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net

The classical Sonogashira coupling protocol involves the use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, as a co-catalyst. The reaction is carried out in the presence of an amine base, like triethylamine (B128534) (Et₃N), which also serves as the solvent. The reaction of 4-iodoanisole (B42571) with phenylacetylene (B144264) under these conditions provides this compound in good yields.

A variety of palladium catalysts and reaction conditions have been explored to optimize the synthesis. For instance, the use of a bimetallic copper-palladium catalyst supported on modified polyaniline (Cu/Pd@Mod-PANI-3OH) in water with triethylamine as the base has demonstrated high efficiency, yielding the product in 90% after 8 hours at 80°C. rsc.org Another study utilized Pd(PPh₃)₂Cl₂ in an aqueous solution of cetyltrimethylammonium bromide (CTAB) with piperidine (B6355638) as the base, achieving a 92% yield at 40°C. rsc.org

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂, CuIPiperidineCTAB (aq)40492
IodobenzenePhenylacetyleneCu/Pd@Mod-PANI-3OHEt₃NH₂O80890

To circumvent the use of copper, which can sometimes lead to the formation of undesirable alkyne homocoupling byproducts, copper-free Sonogashira methodologies have been developed. rsc.org These protocols often rely on palladium catalysts in combination with specific ligands and bases.

One such method employs a catalytic system of Pd(CH₃CN)₂Cl₂ and cataCXium A, with cesium carbonate (Cs₂CO₃) as the base. This reaction proceeds at room temperature in a green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and successfully couples p-bromoanisole with phenylacetylene to yield this compound in 65% yield. nih.govacs.org Another copper-free approach utilizes PdCl₂(PPh₃)₂ with tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) as the base under solvent-free conditions at 80°C, affording the product from 4-iodoanisole and phenylacetylene. amazonaws.com

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
p-BromoanisolePhenylacetylenePd(CH₃CN)₂Cl₂, cataCXium ACs₂CO₃2-MeTHFRoom Temp65
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂TBAF·3H₂OSolvent-free80Not specified

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and often improve yields. nih.govmdpi.com This technique has been applied to the Sonogashira coupling for the synthesis of this compound. For instance, the one-pot reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using cesium carbonate as a base can be significantly expedited under microwave irradiation (150 W, 100°C), leading to higher purity products in shorter reaction times compared to conventional heating. arkat-usa.org While a specific example for this compound is not detailed, the general applicability of microwave assistance to similar coupling reactions suggests its utility in this synthesis.

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling presents an alternative route to form the C-C bond, avoiding the need for pre-functionalized organometallic reagents. princeton.edu In this approach, a carboxylic acid is coupled with an aryl halide, releasing carbon dioxide as a byproduct.

The synthesis of this compound has been achieved through a palladium-catalyzed decarboxylative cross-coupling of phenylpropiolic acid with 4-chloroanisole (B146269). rsc.org Using a palladium catalyst with a specific phosphine (B1218219) ligand, PdCl₂(Cy*Phine)₂, and cesium carbonate as the base in tetrahydrofuran (B95107) (THF) at 80°C, the desired product was obtained in an excellent yield of 99%. rsc.org This method highlights a highly efficient and atom-economical approach to the target molecule.

Aryl HalideCarboxylic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
4-ChloroanisolePhenylpropiolic acidPdCl₂(Cy*Phine)₂Cs₂CO₃THF8099

Role of Ligands and Catalytic Systems in Efficiency and Selectivity

In Sonogashira couplings, phosphine ligands like triphenylphosphine (B44618) (PPh₃) are commonly used. rsc.org However, more specialized ligands such as cataCXium A have been shown to be effective in copper-free systems, allowing the reaction to proceed at room temperature. nih.govacs.org The Cy*Phine ligand in the decarboxylative coupling demonstrates high efficiency in promoting the reaction between an aryl chloride and a propiolic acid. rsc.org

The catalytic system's composition, including the palladium source, co-catalyst (if any), base, and solvent, must be carefully optimized for each specific synthetic strategy. For example, in aqueous Sonogashira couplings, surfactants like CTAB can be employed to facilitate the reaction between the organic substrates and the aqueous medium. rsc.org The development of heterogeneous catalysts, such as palladium nanoparticles supported on polyaniline, offers the advantage of easy separation and potential for recycling, contributing to more sustainable synthetic processes. rsc.org

Reaction TypeCatalyst SystemLigandKey Advantages
Copper-Free SonogashiraPd(CH₃CN)₂Cl₂cataCXium AEnables room temperature reaction; avoids copper. nih.govacs.org
Decarboxylative CouplingPdCl₂Cy*PhineHigh efficiency with aryl chlorides. rsc.org
Aqueous SonogashiraPd(PPh₃)₂Cl₂, CuIPPh₃Facilitated by surfactant (CTAB) in water. rsc.org
Heterogeneous CatalysisCu/Pd@Mod-PANI-3OH-High yield in water; catalyst is recyclable. rsc.org

Alternative Synthetic Routes

The synthesis of this compound can be achieved through several pathways, with cross-coupling reactions being the most prominent. These methods offer versatility and efficiency in forming the key carbon-carbon triple bond.

Preparation from Substituted Halobenzenes

A primary and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. amazonaws.comwikipedia.org This reaction typically involves the palladium-catalyzed coupling of a substituted halobenzene with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base. amazonaws.comwikipedia.org

One common approach utilizes 4-iodoanisole as the substituted halobenzene and phenylacetylene as the terminal alkyne. The reaction is facilitated by a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) salt, typically cuprous iodide (CuI), in a suitable solvent like an amine base (e.g., triethylamine) which also serves to neutralize the hydrogen halide byproduct. amazonaws.com

A notable variation of this method is the decarboxylative cross-coupling. For instance, this compound has been synthesized with a high yield of 99% through a palladium-catalyzed reaction between 4-chloroanisole and phenylpropiolic acid. rsc.org This method offers an alternative to using terminal alkynes directly.

The general reaction scheme for the Sonogashira coupling is as follows:

Sonogashira Coupling Reaction Scheme

Figure 1. General Scheme of the Sonogashira Coupling Reaction.

The table below summarizes representative Sonogashira coupling reactions for the synthesis of this compound.

Aryl HalideAlkyne/Alkyne PrecursorCatalyst SystemBaseSolventYield (%)Reference
4-IodoanisolePhenylacetylenePdCl2(PPh3)2 / CuITriethylamineTriethylamineNot Specified amazonaws.com
4-ChloroanisolePhenylpropiolic AcidPdCl2(Cy*Phine)2Cs2CO3THF99 rsc.org
4-BromoanisolePhenylacetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Precursor Design and Synthesis

The successful synthesis of this compound relies on the appropriate selection and preparation of its precursors. The key precursors are a substituted methoxybenzene derivative and a phenyl-containing alkyne component.

For the methoxybenzene moiety, common precursors include:

4-Haloanisoles: 4-Iodoanisole, 4-bromoanisole, and 4-chloroanisole are frequently used. amazonaws.comrsc.org 4-Iodoanisole is generally the most reactive, followed by the bromide and then the chloride, which often requires more active catalyst systems.

Anisole derivatives with other leaving groups: Triflates can also be employed as effective leaving groups in cross-coupling reactions.

For the phenylalkyne moiety, the precursors can be:

Phenylacetylene: This is the most direct precursor, providing the phenylethynyl group.

Phenylpropiolic Acid: This can be used in decarboxylative coupling reactions, offering an alternative to the potentially more volatile phenylacetylene. rsc.org

The design of these precursors allows for the introduction of various substituents on either of the phenyl rings, leading to a wide range of substituted diarylalkynes.

Derivatization and Functionalization Strategies

Once synthesized, this compound can be further modified at either the alkynyl triple bond or the methoxybenzene core to generate a variety of derivatives with tailored properties.

Chemical Modifications of the Alkynyl Moiety

The carbon-carbon triple bond in this compound is a versatile functional group that can undergo several transformations:

Hydrogenation: The triple bond can be partially or fully reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the formation of (E)-1-methoxy-4-(2-phenylethenyl)benzene (the stilbene (B7821643) derivative) upon partial reduction, or 1-methoxy-4-(2-phenylethyl)benzene upon complete saturation of the triple bond. nist.gov The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is crucial for controlling the selectivity of the reduction.

Hydration: In the presence of a strong acid and a mercury catalyst (or other transition metal catalysts), the alkyne can undergo hydration to form a ketone. For this compound, this would yield 1-(4-methoxyphenyl)-2-phenylethanone.

Cycloaddition Reactions: The alkynyl group can participate as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a new six-membered ring. mnstate.edumasterorganicchemistry.com The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, although diarylalkynes can still participate in these [4+2] cycloaddition reactions under appropriate conditions.

Modifications of the Methoxybenzene Core

The methoxybenzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is occupied by the phenylethynyl group, substitution is expected to occur at the ortho position (positions 3 and 5).

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. For example, the reaction of this compound with an acyl chloride (e.g., propionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) would be expected to yield the corresponding ortho-acylated product. wisc.edu The methoxy group strongly activates the ring, making it more reactive than benzene (B151609) itself in such substitutions. wisc.edu

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The strong activating effect of the methoxy group would direct the nitration to the ortho position.

Halogenation: Bromination or chlorination of the methoxybenzene ring can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst, or by using reagents like N-bromosuccinimide (NBS). Again, substitution is anticipated at the ortho positions.

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol (B47542), 4-(phenylethynyl)phenol. This transformation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3).

The table below provides a summary of potential derivatization reactions for this compound.

Reaction TypeReagentsExpected Product
Catalytic HydrogenationH2, Pd/C1-Methoxy-4-(2-phenylethyl)benzene
HydrationH2SO4, H2O, HgSO41-(4-Methoxyphenyl)-2-phenylethanone
Friedel-Crafts AcylationRCOCl, AlCl32-Acyl-1-methoxy-4-(phenylethynyl)benzene
NitrationHNO3, H2SO42-Nitro-1-methoxy-4-(phenylethynyl)benzene
BrominationBr2, FeBr32-Bromo-1-methoxy-4-(phenylethynyl)benzene
DemethylationHBr or BBr34-(Phenylethynyl)phenol

Spectroscopic and Structural Characterization Techniques of 1 Methoxy 4 Phenylethynyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the 1-methoxy-4-(phenylethynyl)benzene structure and its substituted analogues. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the protons. rsc.orgwiley-vch.de In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two aromatic rings and the methoxy (B1213986) group appear as distinct signals. rsc.orgamazonaws.com

The protons on the phenyl ring and the methoxy-substituted phenyl ring typically appear in the aromatic region, between δ 6.8 and 7.6 ppm. rsc.orgamazonaws.com The protons on the methoxy-bearing ring often show a characteristic doublet for the protons ortho to the methoxy group around δ 6.88 ppm and another multiplet for the protons meta to it, which overlaps with the signals from the unsubstituted phenyl ring. wiley-vch.dersc.orgamazonaws.com The protons of the unsubstituted phenyl ring usually appear as a multiplet in the range of δ 7.31-7.53 ppm. rsc.org The methoxy group itself gives rise to a sharp singlet at approximately δ 3.83 ppm. wiley-vch.dersc.orgamazonaws.com

Substituents on either phenyl ring will influence the chemical shifts and splitting patterns of the aromatic protons, providing valuable information about the position and nature of the substituent. For instance, in 1-methoxy-4-(p-tolylethynyl)benzene, the presence of a methyl group on the second phenyl ring introduces a singlet around δ 2.36 ppm for the methyl protons and simplifies the aromatic signals into distinct doublets. rsc.org Similarly, a vinyl group on the second phenyl ring, as in 1-methoxy-4-((4-vinylphenyl)ethynyl)benzene, will show characteristic signals for the vinyl protons in the δ 5.2-6.8 ppm region. rsc.org

Table 1: ¹H NMR Data for this compound and its Derivatives in CDCl₃

Compound Aromatic Protons (δ, ppm) Methoxy Protons (δ, ppm) Other Protons (δ, ppm) Reference
This compound 7.47-7.53 (m, 4H), 7.31-7.36 (m, 3H), 6.88 (d, J = 9.2 Hz, 2H) 3.83 (s, 3H) - rsc.orgamazonaws.com
1-Methoxy-4-(p-tolylethynyl)benzene 7.46 (d, J = 8.7 Hz, 2H), 7.41 (d, J = 8.2 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 6.87 (d, J = 9.2 Hz, 2H) 3.83 (s, 3H) 2.36 (s, 3H, -CH₃) rsc.org
1-Methoxy-4-((4-vinylphenyl)ethynyl)benzene 7.47 (d, J = 9.2 Hz, 4H), 7.38 (d, J = 8.2 Hz, 2H), 6.88 (d, J = 9.2 Hz, 2H) 3.83 (s, 3H) 6.71 (dd, J = 17.4, 11.0 Hz, 1H), 5.77 (d, J = 17.4 Hz, 1H), 5.29 (d, J = 11.0 Hz, 1H) rsc.org
1-(Benzyloxy)-2-methoxy-4-(phenylethynyl)benzene 7.50-7.53 (m, 2H), 7.44 (d, J = 7.3 Hz, 2H), 7.36–7.39 (m, 2H), 7.29-7.34 (m, 4H), 7.05–7.08 (m, 2H), 6.85 (d, J = 8.7 Hz, 1H) - 5.15 (s, 2H, -OCH₂Ph), 3.90 (s, 3H, -OCH₃) rsc.org

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Multiplicity is indicated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), and m (multiplet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. rsc.orgwiley-vch.de For this compound, the spectrum shows distinct signals for each unique carbon atom. rsc.orgamazonaws.com

The carbon of the methoxy group typically appears around δ 55.3 ppm. wiley-vch.dersc.orgamazonaws.com The two acetylenic carbons of the alkyne bridge are observed in the range of δ 88-90 ppm. rsc.orgamazonaws.com The aromatic carbons resonate in the region of δ 113-160 ppm. rsc.org The carbon atom attached to the methoxy group (C-O) is significantly deshielded and appears at the downfield end of the aromatic region, around δ 159.6 ppm. wiley-vch.dersc.orgamazonaws.com The other aromatic carbons can be assigned based on their chemical shifts and substitution patterns. rsc.org

The introduction of substituents on the phenyl rings leads to predictable changes in the ¹³C NMR spectrum, aiding in structural confirmation. For example, in 1-methoxy-4-(p-tolylethynyl)benzene, the methyl carbon appears around δ 21.5 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound and its Derivatives in CDCl₃

Compound Aromatic Carbons (δ, ppm) Acetylenic Carbons (δ, ppm) Methoxy Carbon (δ, ppm) Other Carbons (δ, ppm) Reference
This compound 159.59, 133.04, 131.44, 128.29, 127.92, 123.57, 115.36, 113.98 89.35, 88.05 55.29 - rsc.orgamazonaws.com
1-Methoxy-4-(p-tolylethynyl)benzene 159.46, 138.0, 132.96, 131.32, 129.06, 120.47, 115.57, 113.94 88.63, 88.17 55.28 21.48 (-CH₃) rsc.org
1-Methoxy-4-((4-vinylphenyl)ethynyl)benzene 159.61, 137.08, 136.28, 133.03, 131.59, 126.12, 122.87, 115.35, 114.54, 113.99 90.05, 88.13 55.30 136.28 (=CH), 114.54 (=CH₂) rsc.org

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Advanced NMR Techniques for Structural Assignment

While ¹H and ¹³C NMR are fundamental, more complex derivatives of this compound may require advanced NMR techniques for unambiguous structural assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons.

COSY experiments reveal proton-proton couplings, helping to trace the connectivity within individual spin systems, such as the protons on a phenyl ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the phenyl rings through the alkyne linker.

These advanced techniques are particularly valuable for isomers or highly substituted derivatives where one-dimensional spectra may be crowded or ambiguous.

Vibrational Spectroscopy Investigations (Infrared and Raman)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. rsc.orgijcps.orgchemicalbook.com The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. rsc.org

Key characteristic IR absorption bands for this compound include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the range of 3050-3100 cm⁻¹. rsc.org

C-H stretching (aliphatic): The C-H stretching of the methoxy group is observed in the region of 2830-2960 cm⁻¹. rsc.orgbartleby.com

C≡C stretching: The stretching vibration of the disubstituted alkyne bond is a key feature, although it can be weak or absent in symmetrical or nearly symmetrical molecules. For this compound, this band is typically weak.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are found in the 1450-1610 cm⁻¹ region. rsc.org

C-O stretching: The asymmetric C-O-C stretching of the aryl-alkyl ether (anisole) moiety gives a strong absorption band around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. rsc.orgbartleby.com

Out-of-plane C-H bending: The substitution pattern on the benzene (B151609) rings can be inferred from the strong absorption bands in the 690-900 cm⁻¹ region due to out-of-plane C-H bending. For example, a para-disubstituted ring often shows a strong band between 810-840 cm⁻¹. rsc.org

Table 3: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3054 rsc.org
Aliphatic C-H Stretch (Methoxy) 2960, 2936, 2836 rsc.org
Aromatic C=C Stretch 1605, 1595, 1510, 1440 rsc.org
Asymmetric C-O-C Stretch 1248 rsc.org
Symmetric C-O-C Stretch 1030 rsc.org
Out-of-plane C-H Bending (para-substituted) 833 rsc.org
Out-of-plane C-H Bending (monosubstituted) 753, 691 rsc.org

Data obtained from neat sample analysis.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. acs.org The most characteristic feature in the Raman spectrum of diphenylacetylene (B1204595) and its derivatives is the intense band corresponding to the C≡C stretching vibration. ijcps.orgresearchgate.netresearchgate.netacs.org This vibration, which is often weak in the IR spectrum, is typically strong in the Raman spectrum due to the large change in polarizability during the vibration.

For phenylacetylene (B144264) derivatives, the C≡C stretch is a prominent feature. acs.org The exact position of this band can be influenced by the substituents on the phenyl rings. Electron-donating groups, such as the methoxy group in this compound, can slightly lower the frequency of this vibration compared to unsubstituted diphenylacetylene.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the precise molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electron Ionization (EI), provides an exact mass measurement that confirms the compound's molecular formula, C₁₅H₁₂O. rsc.orgrsc.org

The calculated mass for the molecular ion [M]⁺ is 208.0888, and experimental findings are in close agreement, typically recorded as 208.0880. rsc.orgrsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Under electron ionization, the molecule not only reveals its molecular ion peak but also undergoes characteristic fragmentation, which provides structural information. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 208. nih.gov Key fragment ions are observed at m/z 193, corresponding to the loss of a methyl group (-CH₃), and at m/z 165, which results from the subsequent loss of a carbonyl group (-CO). nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zFound m/zIonization Mode
[C₁₅H₁₂O]⁺208.0888208.0880EI+

Data sourced from The Royal Society of Chemistry. rsc.orgrsc.org

Table 2: Major Fragmentation Peaks in GC-MS of this compound

m/zProposed Fragment
208[M]⁺ (Molecular Ion)
193[M-CH₃]⁺
165[M-CH₃-CO]⁺

Data sourced from PubChem. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and luminescence (fluorescence and phosphorescence), is employed to probe the electronic structure and excited-state dynamics of this compound. The extended π-conjugated system, formed by the two phenyl rings linked by an ethynyl (B1212043) bridge, gives rise to distinct photophysical properties.

The UV-Visible absorption spectrum of this compound is characterized by intense absorption bands arising from π → π* electronic transitions within the conjugated system. beilstein-journals.org The substitution of the benzene ring with a methoxy group (-OCH₃), an electron-donating group, and the phenylethynyl moiety leads to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. beilstein-journals.org This shift is a direct consequence of the extended conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For derivatives of this class, such as phenylethynyltriphenylenes, the absorption maxima are generally observed to be insensitive to solvent polarity, indicating that the ground state electronic distribution is not significantly perturbed by the solvent environment. beilstein-journals.org The primary absorption bands for substituted diphenylacetylene (tolan) systems typically appear in the UV region. The presence of the electron-donating methoxy group influences the energy of the electronic transitions.

Table 3: Expected UV-Visible Absorption Characteristics for this compound

Transition TypeExpected Wavelength RegionInfluencing Factors
π → π*Ultraviolet (UV)Extended conjugation, substituent effects

Derivatives of this compound, particularly those with donor-acceptor substitution patterns, are known to exhibit significant fluorescence, often with properties sensitive to the local environment. The methoxy group acts as an electron donor, and upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the methoxy-substituted phenyl ring to the other phenyl ring. beilstein-journals.org This ICT character in the excited state is a key determinant of the compound's fluorescence behavior.

The fluorescence emission of such donor-acceptor systems is often highly sensitive to solvent polarity, a phenomenon known as solvatochromism. beilstein-journals.org In more polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission wavelength and often a larger Stokes shift (the energy difference between the absorption and emission maxima). Some related diphenylacetylene hybrids are known to be highly luminescent, displaying bright blue emission with high fluorescence quantum yields. rsc.org This efficiency is attributed to a rigid structure that minimizes non-radiative decay pathways. rsc.org For instance, Methoxy-X04, a fluorescent probe with a related structural element, exhibits an emission maximum at 452 nm when excited at 370 nm. tocris.comrndsystems.com

Phosphorescence, which is emission from an excited triplet state, can also be observed in tolan derivatives, particularly those with conformations that promote intersystem crossing from the singlet excited state to the triplet state. However, for many highly fluorescent molecules, the quantum yield of intersystem crossing is negligible, and phosphorescence is weak or not observed at room temperature. rsc.org

Table 4: Representative Photophysical Data for Related Fluorescent Compounds

Compound Class/ExampleExcitation Max (λex)Emission Max (λem)Key Feature
Phenylethynyltriphenylenes~330-350 nm~380 nm (in non-polar solvents)Solvatochromic ICT emission beilstein-journals.org
Terpyridyl-diphenylacetylene hybridNot specifiedBright blue emissionHigh fluorescence quantum yield rsc.org
Methoxy-X04370 nm452 nmAβ plaque-specific fluorescence tocris.comrndsystems.com

Reactivity and Reaction Mechanism Elucidation of 1 Methoxy 4 Phenylethynyl Benzene

Electrophilic Additions to the Alkyne Moietylibretexts.orgmsu.edu

The carbon-carbon triple bond in 1-Methoxy-4-(phenylethynyl)benzene is an electron-rich region, making it susceptible to attack by electrophiles. libretexts.org However, compared to analogous alkenes, the reactivity of alkynes towards electrophiles is generally more sluggish. This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbons, which holds the π-electrons more tightly, and the formation of a less stable, high-energy vinyl cation intermediate. msu.edu Despite this, electrophilic addition reactions do proceed and are fundamental to the functionalization of this compound. libretexts.org

Regioselectivity and Stereoselectivity Studieslibretexts.org

The orientation of electrophilic addition to the asymmetrical alkyne in this compound is governed by well-established electronic principles. The regioselectivity of these additions consistently follows Markovnikov's rule. libretexts.org

The directing influence of the substituents on the two aryl rings dictates the regiochemical outcome. The methoxy (B1213986) group (-OCH₃) on one phenyl ring is a potent electron-donating group, primarily through its positive resonance effect (+R). This effect increases the electron density of the attached phenyl ring and, by extension, the adjacent alkyne carbon. Consequently, electrophilic attack preferentially occurs at the carbon atom of the alkyne that is further from the methoxy-substituted ring (the β-carbon) to form the more stable vinyl cation intermediate. This intermediate is stabilized by resonance with the electron-donating methoxy group.

The stereochemistry of electrophilic additions to alkynes, including this compound, typically results in anti-addition. libretexts.orgmsu.edu The mechanism often involves the formation of a bridged intermediate (like a bromonium ion in halogenation), which is then attacked by the nucleophile from the opposite face. dalalinstitute.com

Selectivity TypeGoverning PrincipleOutcome for this compound
Regioselectivity Markovnikov's RuleThe electrophile adds to the alkyne carbon bonded to the unsubstituted phenyl ring, leading to the formation of the more stable vinyl cation intermediate, which is stabilized by the methoxy group. libretexts.org
Stereoselectivity Anti-additionThe two parts of the electrophilic reagent add to opposite faces of the alkyne triple bond. libretexts.orgmsu.edu

Acid-Promoted Reactionslibretexts.org

Acid-promoted reactions, particularly hydration, are classic examples of electrophilic additions to alkynes. In the presence of a strong acid and water, this compound undergoes hydration to form a ketone. libretexts.org

The mechanism commences with the protonation of the alkyne by the acid catalyst. libretexts.org Following Markovnikov's rule, the proton adds to the β-carbon (attached to the unsubstituted phenyl ring), yielding a resonance-stabilized vinyl cation on the α-carbon. A water molecule, acting as a nucleophile, then attacks the carbocation. The subsequent deprotonation of the oxonium ion produces an enol. This enol is unstable and rapidly tautomerizes to the more stable ketone, 1-(4-methoxyphenyl)-2-phenyl-ethanone. libretexts.org

StepDescriptionIntermediate/Product
1. Protonation The alkyne's π-bond attacks a proton (H⁺) from the acid catalyst, following Markovnikov's rule.Resonance-stabilized vinyl cation
2. Nucleophilic Attack A water molecule attacks the electrophilic vinyl cation.Oxonium ion
3. Deprotonation A base (e.g., water) removes a proton from the oxonium ion.Enol
4. Tautomerization The enol rapidly rearranges to its more stable keto form.1-(4-methoxyphenyl)-2-phenylethanone

Substituent Effects on Reactivity Profiles

The reactivity of this compound is significantly modulated by the substituents on its aromatic rings. The electronic properties of these groups influence the electron density of the alkyne moiety and stabilize or destabilize reaction intermediates.

Electronic Influence of the Methoxy Group

The methoxy group (-OCH₃) is a powerful activating group that enhances the nucleophilicity of the alkyne. This influence stems from two opposing electronic effects:

Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring and, subsequently, into the alkyne system via its π-orbitals. This positive resonance effect significantly increases the electron density of the triple bond, making it more attractive to electrophiles.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.

In the case of the methoxy group, the resonance effect strongly outweighs the inductive effect. This net electron-donating character not only increases the rate of electrophilic attack compared to unsubstituted diphenylacetylene (B1204595) but also plays a crucial role in stabilizing the vinyl cation intermediate formed during the reaction, thereby dictating the regioselectivity.

Comparative Reactivity with Related Systems

To understand the role of the methoxy group, it is useful to compare the reactivity of this compound with structurally related compounds.

CompoundKey SubstituentElectronic EffectReactivity towards Electrophilic Addition
This compound -OCH₃ (Methoxy)Strong electron-donating (net)Highest. The alkyne is highly activated towards electrophiles.
1-Methyl-4-(phenylethynyl)benzene -CH₃ (Methyl)Weak electron-donatingIntermediate. The methyl group provides some activation through hyperconjugation and weak induction, but less than the methoxy group.
Diphenylacetylene -H (Hydrogen)Neutral (Reference)Lower. Lacks an activating group, making the alkyne less nucleophilic.
1-Bromo-4-(phenylethynyl)benzene -Br (Bromo)Weak electron-withdrawing (net)Lowest. The alkyne is deactivated by the inductive effect of the halogen. msu.edu

This comparison clearly illustrates that the strong electron-donating nature of the methoxy group makes this compound significantly more reactive in electrophilic additions than related systems with less-donating or withdrawing substituents.

Mechanistic Pathways of Catalyzed Transformationschim.itmdpi.comrsc.org

Transition metal catalysis provides powerful methods for transforming this compound and related alkynes under mild conditions. Gold and palladium catalysts are particularly notable for their unique activation modes.

Gold(I) complexes are exceptional catalysts due to their strong affinity for carbon-carbon multiple bonds, a property termed "carbophilicity" or π-acidity. chim.it The catalytic cycle typically begins with the coordination of the gold(I) catalyst to the alkyne. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.com This activation is central to numerous transformations, including intramolecular cyclizations and intermolecular additions. For instance, in the presence of a suitable nucleophile, the gold-activated alkyne can undergo cyclization to form complex heterocyclic structures. beilstein-journals.orgrsc.org The gold catalyst is regenerated in the final step of the cycle. beilstein-journals.org

Palladium complexes are widely used in cross-coupling reactions to synthesize diarylalkynes like this compound. rsc.orgrsc.org For example, in a Sonogashira coupling, the mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide (formed from the terminal alkyne). The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. A similar palladium-catalyzed pathway is observed in decarboxylative cross-coupling reactions, which can also be used to synthesize this compound. rsc.org

Role of Catalysts and Co-catalysts

The transformation of this compound and its precursors is heavily reliant on transition metal catalysis, with palladium and copper complexes playing pivotal roles. The Sonogashira cross-coupling reaction, a cornerstone in the synthesis of substituted alkynes, frequently employs a dual catalytic system of palladium and copper. rsc.orgunamur.be

In the synthesis of this compound itself, from precursors like 4-chloroanisole (B146269) and phenylpropiolic acid, a palladium catalyst, specifically PdCl2(Cy*Phine)2, has been utilized. rsc.org The reaction proceeds via a tandem Sonogashira/decarboxylative cross-coupling mechanism. rsc.org The general catalytic cycle for the Sonogashira coupling involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt, and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mdpi.com

The role of the copper co-catalyst is to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.com However, research has also explored copper-free Sonogashira reactions to circumvent the formation of undesirable alkyne homocoupling byproducts. researchgate.net In such systems, the base and ligands associated with the palladium catalyst are crucial in promoting the reaction.

Beyond its synthesis, catalysts are essential for the subsequent reactions of this compound. For instance, in the synthesis of benzofuran (B130515) derivatives, both palladium and copper catalysts are often employed in a one-pot fashion that combines a coupling reaction with a cyclization step. mdpi.com Gold catalysts have also emerged as powerful tools for the cyclization of alkyne-containing compounds, including derivatives of this compound, proceeding through a distinct mechanism involving π-activation of the alkyne. beilstein-journals.orgrsc.org

The choice of catalyst, co-catalyst, ligands, and base can significantly influence the reaction's efficiency, selectivity, and the nature of the final products. The following table summarizes some of the catalytic systems used in reactions involving precursors to or the direct transformation of this compound.

Reaction TypeCatalystCo-catalystBaseSolventKey FindingsReference
Decarboxylative Cross-CouplingPdCl2(Cy*Phine)2-Cs2CO3THFEfficient synthesis of this compound from 4-chloroanisole and phenylpropiolic acid. rsc.org
Sonogashira CouplingPdCl2(PPh3)2CuIEt3NDMFStandard conditions for the synthesis of diarylalkynes. mdpi.com
Copper-Free Sonogashira CouplingPdCl2(PPh3)2-TBAF-A fast, amine- and solvent-free method. researchgate.net
Benzofuran SynthesisHeterogeneous Pd on nano-carbon balls---Recyclable catalyst for copper- and ligand-free synthesis. koreascience.kr
Benzofuran SynthesisHomogeneous Pd and Cu catalystsCuIKOAcDMFTandem Sonogashira coupling and cyclization. mdpi.com

Intermediate Species Characterization

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediate species. In the context of reactions involving this compound, a combination of spectroscopic methods and computational studies is often employed.

In the palladium-catalyzed Sonogashira coupling, the key intermediates are organopalladium species. The catalytic cycle is generally understood to involve Pd(0) and Pd(II) intermediates. While direct observation of these species for the specific case of this compound is challenging due to their transient nature, their existence is inferred from extensive mechanistic studies of the Sonogashira reaction.

For the synthesis of benzofurans from o-alkynylphenols (which can be formed from this compound derivatives), the reaction mechanism is proposed to proceed through an initial coupling step, if necessary, followed by an intramolecular cyclization. In gold-catalyzed cyclizations, a key intermediate is a gold-π-alkyne complex. beilstein-journals.org This activation of the alkyne by the gold catalyst facilitates the nucleophilic attack by the phenolic oxygen. The resulting vinyl-gold species can then undergo protodeauration to yield the benzofuran product. rsc.org DFT calculations have been used to model the energy profiles of these transformations and to characterize the structures of the proposed intermediates and transition states. pku.edu.cnnih.gov

In some copper-catalyzed syntheses of benzofurans, a radical mechanism has been proposed, involving a copper-generated intermediate that undergoes cyclization. nih.gov The characterization of such radical intermediates often relies on indirect evidence from trapping experiments or the analysis of side products.

Cyclization and Annulation Reactions

The presence of the phenylethynyl group makes this compound an excellent substrate for cyclization and annulation reactions, leading to the formation of various polycyclic and heterocyclic systems.

Formation of Heterocyclic Scaffolds (e.g., Benzofurans)

A prominent application of this compound derivatives is in the synthesis of benzofurans. These reactions typically involve an ortho-functionalized derivative, such as an o-iodophenol, which can be coupled with an alkyne in a Sonogashira reaction, followed by an intramolecular cyclization. For instance, the reaction of an o-iodoanisole derivative with phenylacetylene (B144264), catalyzed by palladium and copper, would lead to an intermediate analogous to this compound, which then undergoes cyclization to form a benzofuran. mdpi.com

The cyclization can be promoted by the same catalytic system or by the addition of another catalyst. Both 5-endo-dig and 6-exo-dig cyclization pathways are possible, with the regioselectivity often being controlled by the substitution pattern of the substrate and the nature of the catalyst. In the case of o-alkynylphenols, a 5-endo-dig cyclization is generally favored to produce the 2-substituted benzofuran. sci-hub.st

Gold catalysts are particularly effective in promoting the cyclization of o-alkynylphenols to benzofurans under mild conditions. beilstein-journals.org The reaction proceeds via the activation of the alkyne by the gold catalyst, making it susceptible to intramolecular attack by the phenol (B47542) oxygen.

Tandem Reaction Sequences

The synthesis of complex molecules can be streamlined through tandem reactions, where multiple bond-forming events occur in a single pot. This compound and its derivatives are well-suited for such strategies.

A common tandem sequence is the Sonogashira coupling followed by an intramolecular cyclization for the synthesis of benzofurans, as mentioned earlier. mdpi.com This one-pot approach avoids the isolation of the intermediate diarylalkyne, improving efficiency and atom economy.

Furthermore, this compound can participate in more complex tandem sequences. For example, a domino reaction involving a palladium-catalyzed cross-coupling followed by an annulation can lead to the formation of polycyclic aromatic compounds. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the reactivity of the diphenylacetylene core suggests its potential in such transformations. The Hantzsch reaction, a four-component coupling to synthesize polyhydroquinolines, demonstrates the power of tandem reactions, although it does not directly involve this compound. organic-chemistry.org

The development of novel tandem reactions involving this compound remains an active area of research, with the potential to construct intricate molecular architectures from relatively simple starting materials.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 4 Phenylethynyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-Methoxy-4-(phenylethynyl)benzene. These calculations provide a detailed description of the molecule's orbitals and electron distribution, which govern its reactivity and photophysical properties.

Density Functional Theory (DFT) Applications

In studies of related diphenylacetylene (B1204595) compounds, DFT has been successfully used to calculate ground-state and excited-state geometries, helping to interpret experimental absorption and emission spectra. rsc.org The methodology involves optimizing the molecular structure to find the lowest energy conformation. For molecules in this class, DFT is also used to compute the potential energy maps for conformational changes, such as phenyl ring rotation. rsc.org While specific DFT studies focusing exclusively on this compound are not prevalent in the literature, the established methods for similar molecules provide a robust framework for its analysis. The presence of the electron-donating methoxy (B1213986) group is expected to significantly influence the electronic distribution compared to the unsubstituted diphenylacetylene.

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic properties and reactivity. nih.gov A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a red shift in the absorption spectrum. researchgate.net

Theoretical calculations on various symmetrically and asymmetrically substituted diphenylacetylene derivatives have shown that the nature of the substituent group significantly tunes the HOMO-LUMO energy levels. rsc.orgunimi.it Electron-donating groups, such as the methoxy group in this compound, typically raise the energy of the HOMO, leading to a smaller energy gap compared to the unsubstituted parent compound. This reduction in the energy gap facilitates electronic transitions, affecting the molecule's optical properties. For instance, in a study of various substituted diphenylacetylenes, the introduction of electron-donating groups resulted in a regular red shift of the electronic absorption spectra, consistent with a decreasing HOMO-LUMO gap. researchgate.net

Below is a table illustrating typical calculated electronic properties for a substituted diphenylacetylene, based on findings for related compounds.

PropertyDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO 3.5 to 4.5

Note: These values are illustrative for diphenylacetylene derivatives and the exact values for this compound would require specific calculation.

Charge Delocalization and Molecular Orbital Analysis

The molecular orbitals of this compound are characterized by significant π-electron delocalization across the two phenyl rings and the ethynyl (B1212043) linker. The HOMO and LUMO are typically of π character, and the transition between these orbitals (π→π*) corresponds to the lowest-energy electronic absorption. rsc.org

In diphenylacetylene derivatives, the HOMO is generally delocalized across the entire conjugated system, while the LUMO's localization can be influenced by substituents. rsc.org The methoxy group, being an electron-donating group, increases the electron density on the substituted phenyl ring, which would be reflected in the spatial distribution of the HOMO. This intramolecular charge transfer (ICT) character is a key feature of asymmetrically substituted diphenylacetylenes. researchgate.net The extent of charge delocalization and the nature of the molecular orbitals are crucial for understanding the molecule's photophysical behavior, including its fluorescence properties and potential for use in optoelectronic materials. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis reveal the dynamic behavior of this compound, particularly the rotational freedom of its phenyl rings. These motions are key to understanding its structure-property relationships in different environments.

Torsional Motion and Rotational Barriers

The rotation of the two phenyl rings around the acetylene (B1199291) axis is a defining conformational feature of diphenylacetylene and its derivatives. The barrier to this internal rotation is typically very low. For the parent molecule, diphenylacetylene (tolane), experimental measurements in a supersonic free jet determined the torsional barrier to be approximately 202 cm⁻¹ (about 0.6 kcal/mol). acs.org

Computational studies on various diarylacetylenes have found that the potential energy surface for this twisting motion is very flat, confirming a low barrier to rotation. acs.org DFT calculations, while sometimes overestimating the barrier height, are a valuable tool for analyzing these torsional potentials. rsc.org For symmetrically substituted diphenylacetylenes, the ground-state torsional potential can be effectively modeled by a simple periodic cosine function. rsc.org The low rotational barrier indicates that at room temperature, the phenyl rings are in nearly free rotation, which has significant implications for the molecule's photophysical properties and its behavior in condensed phases.

CompoundMethodTorsional Barrier (cm⁻¹)Torsional Barrier (kcal/mol)
DiphenylacetyleneExperiment (Supersonic Jet)~202~0.6
Diphenylacetylene DerivativesCalculation (ab initio)-0.4 - 1.1

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive view of a molecule's conformational landscape. For this compound, the PES is typically calculated by systematically varying the dihedral angles of the two phenyl rings relative to the acetylene linker and calculating the energy at each point using DFT. rsc.orgrsc.org

These calculations generate a map that shows the energy as a function of the torsional angles. For related diphenylacetylene derivatives, these maps reveal the low-energy pathways for conformational interconversion. rsc.orgrsc.org The PES for both the electronic ground state and excited states can be computed. Comparing the ground and excited state PES helps to explain the observed photophysical properties, such as the characteristics of the fluorescence spectrum and the efficiency of emission. rsc.org The shape of the potential energy surface, particularly the location of energy minima and the height of rotational barriers, is fundamental to understanding the dynamic structural behavior of this compound. rsc.org

Modeling of Reaction Pathways and Transition States

The synthesis of this compound, a diarylalkyne, is commonly achieved through a Sonogashira cross-coupling reaction. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms of this palladium-catalyzed reaction. Theoretical studies have modeled the reaction pathways and characterized the transition states for both the traditional copper-co-catalyzed and the copper-free Sonogashira coupling reactions.

The generally accepted mechanism for the Sonogashira coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations have been employed to model this cycle, providing insights into the energetics and geometries of the intermediates and transition states involved. nih.govresearchgate.net

The Catalytic Cycle:

Transmetalation: In the copper-co-catalyzed pathway, the terminal alkyne (e.g., phenylacetylene) reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex formed in the oxidative addition step. In the copper-free version, the alkyne is believed to coordinate directly to the palladium center, followed by deprotonation by a base. acs.org Computational models have explored the energetics of both pathways, helping to understand the role of the copper co-catalyst and the base.

Reductive Elimination: The final step is the reductive elimination from the resulting Pd(II) complex, which yields the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Theoretical calculations confirm that this step is typically facile and highly exothermic. nih.gov

Recent DFT studies have also investigated alternative mechanisms, such as those involving iron catalysis as a more sustainable alternative to palladium. digitellinc.com These computational investigations model the active catalyst, intermediates, and transition states to determine the favorability of different reaction pathways. For instance, a study on an iron-catalyzed Sonogashira coupling found a concerted mechanism to be favorable, with a calculated activation barrier that aligned well with experimental observations. digitellinc.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the characterization and identification of molecules like this compound.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using computational methods. The most common approach involves geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set), followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shieldings, often with a larger basis set. These theoretical predictions can then be compared with experimental data for structure verification.

Below is a table of the experimental ¹H and ¹³C NMR chemical shifts for this compound, which can be used to benchmark computational predictions.

Experimental NMR Data for this compound ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.47-7.53 m 4H Aromatic protons
7.31-7.36 m 3H Aromatic protons
6.88 d, J = 9.2 Hz 2H Aromatic protons

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
159.59 C-O
133.04 Aromatic C
131.44 Aromatic C
128.29 Aromatic C
127.92 Aromatic C
123.57 Aromatic C-C≡
115.36 Aromatic C
113.98 Aromatic C
89.35 Alkyne C
88.05 Alkyne C

IR Spectroscopy:

Theoretical calculations of vibrational frequencies are a valuable tool for interpreting infrared (IR) spectra. By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. The predicted spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes include the C≡C stretching of the alkyne, the C-O stretching of the methoxy group, and the various C-H and C=C stretching and bending modes of the aromatic rings.

A comparison of the predicted vibrational frequencies with the experimental IR data can confirm the presence of these functional groups.

Experimental IR Data for this compound

Wavenumber (cm⁻¹) Description
3054 Aromatic C-H stretch
2960 Aliphatic C-H stretch
2836 Aliphatic C-H stretch
1605 Aromatic C=C stretch
1595 Aromatic C=C stretch
1510 Aromatic C=C stretch
1440 Aromatic C=C stretch
1248 Asymmetric C-O-C stretch
1108 In-plane C-H bend
1030 Symmetric C-O-C stretch
833 Out-of-plane C-H bend
753 Out-of-plane C-H bend
691 Out-of-plane C-H bend

UV-Vis Spectroscopy:

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is achieved through Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals. For a conjugated system like this compound, the lowest energy electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum, are typically π → π* transitions.

TD-DFT calculations can predict the wavelengths and oscillator strengths of these transitions, providing a theoretical UV-Vis spectrum. These predictions are valuable for understanding the electronic structure of the molecule and for interpreting experimental spectra. The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects.

Advanced Materials Applications and Optoelectronic Properties of 1 Methoxy 4 Phenylethynyl Benzene and Its Derivatives

Photophysical Properties and Excited State Dynamics

The photophysical behavior of 1-Methoxy-4-(phenylethynyl)benzene, also known as 4-methoxytolan, is dictated by its extended π-conjugated system, which is influenced by the electron-donating methoxy (B1213986) group. The interaction of this molecule with light leads to the population of excited electronic states, the decay of which determines its fluorescent and other optical properties.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It can be influenced by various non-radiative decay pathways, such as internal conversion and intersystem crossing. The fluorescence lifetime represents the average time a molecule spends in the excited state before returning to the ground state.

Compound/MaterialSolvent/ConditionFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Poly(1,4-phenylene–ethynylene) derivativesTetrahydrofuran (B95107) (THF) solution0.50 - 0.80 nih.govNot Reported
Bis(phenylethynyl)anthracene (BPEA)Nonpolar solventsNot Reported3.2 - 3.8

This table presents data for related compounds to provide context for the expected properties of this compound.

Solvent Effects on Photophysical Behavior

The polarity of the solvent can significantly impact the photophysical properties of donor-acceptor substituted π-conjugated systems like this compound. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state, which is more stabilized by polar solvents. nii.ac.jp

Studies on various donor-acceptor chalcone (B49325) derivatives have demonstrated that a shift from non-polar to polar solvents results in a red-shifted fluorescence, indicative of intramolecular charge transfer (ICT) character in the excited state. nii.ac.jp Similarly, for some merocyanine (B1260669) dyes, the fluorescence quantum yield has been observed to increase dramatically with solvent polarity. nii.ac.jp While specific solvatochromic data for this compound is not detailed in the available literature, it is reasonable to expect a similar dependence of its emission properties on the solvent environment due to the presence of the electron-donating methoxy group.

Non-Linear Optical (NLO) Properties

Materials with significant third-order non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. The extended π-conjugation in phenylethynyl-substituted benzenes makes them promising candidates for third-order NLO materials. Research has shown that the third-order optical non-linearity [χ(3)] of phenylethynyl-substituted benzenes increases with the extent of π-conjugation through the triple bond. researchgate.net

Applications in Conjugated Systems and Molecular Electronics

The unique electronic structure of this compound makes it a valuable building block for the construction of larger conjugated systems and for applications in molecular electronics. Its rigid, linear geometry and tunable electronic properties are key attributes for these applications.

Charge Transport Mechanisms

In the realm of molecular electronics, understanding the mechanism of charge transport through single molecules or thin films is crucial. For oligo(phenylene-ethynylene)s, two primary mechanisms are typically considered: direct tunneling and hopping. nih.gov In direct tunneling, the charge carrier passes through the molecular barrier in a single quantum mechanical step, and the conductance decreases exponentially with molecular length. In the hopping mechanism, the carrier moves between localized states within the molecule or between adjacent molecules.

Design of Molecular Wires and Optoelectronic Devices

The rigid, rod-like structure of oligo(phenylene ethynylene)s makes them ideal candidates for use as "molecular wires" capable of transporting charge over nanometer-scale distances. The methoxy substituent in this compound can be used to tune the energy levels of the molecular orbitals to facilitate charge injection and transport.

This compound and its derivatives can be incorporated as building blocks into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov For instance, polymers containing phenylene-ethynylene units with dissymmetric alkoxy side chains have been synthesized and their electroluminescent properties studied, demonstrating the potential of these materials in OLEDs. nih.gov The ability to tailor the side chains allows for the optimization of properties such as solubility, film morphology, and ultimately, device performance. The design of such polymers focuses on achieving high fluorescence quantum yields, good charge carrier mobility, and appropriate energy level alignment with the electrodes for efficient device operation.

Integration into Liquid Crystalline Materials

The incorporation of this compound and its analogues into liquid crystal (LC) formulations is driven by the desire to modulate the mesophase behavior and enhance the optical and dielectric properties of the final material. The inherent anisotropy of the tolane structure makes it an excellent candidate for inducing or modifying liquid crystalline phases.

Structure-Property Relationships for Liquid Crystal Phases

While direct experimental data on the liquid crystal behavior of this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from the study of structurally similar compounds. For instance, derivatives of 1,4-Bis(phenylethynyl)benzene (BPEB), which lack the methoxy group, are known to exhibit nematic liquid crystal phases. nih.gov The introduction of terminal alkoxy chains of varying lengths to the tolane core is a common strategy to induce and control mesomorphism. Generally, as the length of the alkoxy chain increases, the melting point of the compound tends to decrease, and the stability of the mesophase is enhanced. mdpi.comicm.edu.pl The presence of the methoxy group in this compound is expected to influence its intermolecular interactions and packing, thereby affecting its mesomorphic properties. The lone pair of electrons on the oxygen atom can lead to increased pi-pi stacking, which can enhance mesophase stability. mdpi.com

The table below presents a comparative overview of the mesomorphic properties of related tolane derivatives, illustrating the impact of structural modifications on their liquid crystal behavior.

Compound/DerivativeMesophase TypeTransition Temperatures (°C)Reference
1,4-Bis(phenylethynyl)benzene (BPEB) derivativesNematicNot specified nih.gov
Alkoxy-substituted Schiff Base LCs with 4-phenyl pyridineSmectic B, Smectic AVaries with alkoxy chain length mdpi.com
Alkoxy-substituted n-alkoxybenzaldehyde derivativesNematic, SmecticVaries with alkyl chain length icm.edu.pl
Extended phenylethynyltolane TTT t-52M (?)Cr 159 M 204 I nih.gov

Cr: Crystal, N: Nematic, Sm: Smectic, M: Mesophase, I: Isotropic. The data for BPEB derivatives is qualitative.

Influence on Optical and Dielectric Anisotropy

The optical and dielectric anisotropy of a liquid crystal material are critical parameters for its application in display and photonic devices. Optical anisotropy (Δn) refers to the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director, while dielectric anisotropy (Δε) is the difference in the dielectric constants measured along and perpendicular to the director.

The following table summarizes the reported anisotropy values for related compounds, providing a basis for estimating the potential properties of this compound.

Compound/DerivativeOptical Anisotropy (Δn)Dielectric Anisotropy (Δε)Reference
1,4-Bis(phenylethynyl)benzene (BPEB) derivatives≈ 0.283≈ 29.0 nih.gov
1,3-dioxolane-terminated tolane-liquid crystalsIncreasedIncreased nih.gov

Role in Polymer Chemistry and Functional Macromolecules

The unique electronic and structural features of this compound also make it a valuable building block in polymer chemistry for the creation of functional macromolecules with tailored properties.

Monomer for Polymerization Reactions

The phenylethynyl group in this compound is a reactive functional group that can participate in various polymerization reactions. The triple bond of the ethynyl (B1212043) group can undergo addition polymerization, leading to the formation of conjugated polymers. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for high charge carrier mobility and tunable optoelectronic properties.

While specific studies on the homopolymerization of this compound are not widely reported, research on the polymerization of other arylacetylenes provides a strong indication of its potential as a monomer. The presence of the methoxy group can influence the polymerization process by affecting the electron density of the triple bond and the properties of the resulting polymer. It has been suggested that incorporating the phenylethynyl moiety into polymer matrices can enhance their thermal stability. nih.gov For instance, a study on a related compound, 1-methoxy-4-((4-vinylphenyl)ethynyl)benzene, which contains a vinyl group for polymerization, has been documented, highlighting the interest in incorporating such structures into polymers. rsc.org

Incorporation into Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. The rigid and linear nature of the tolane backbone in this compound makes it an attractive ligand for the construction of coordination polymers with well-defined structures and interesting properties, such as porosity, luminescence, and catalysis.

The phenylethynyl group and the aromatic rings can coordinate with metal centers through π-interactions, while the methoxy group could also potentially act as a coordination site. The use of ligands containing phenylethynyl moieties in the construction of coordination polymers has been explored. rsc.orgrsc.org These ligands can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and functionalities. For example, silver-based coordination polymers have been assembled using acetylenic dithioether ligands, demonstrating the utility of the acetylenic linkage in creating stable frameworks. rsc.org The incorporation of this compound or its derivatives as ligands could lead to the development of novel coordination polymers with unique photoluminescent or electronic properties, stemming from the interplay between the metal centers and the conjugated organic linker.

Exploration of Biological Activities and Molecular Interactions of 1 Methoxy 4 Phenylethynyl Benzene Derivatives

In Vitro Studies of Cellular Processes

In vitro studies are fundamental to understanding the potential therapeutic effects of novel chemical compounds at the cellular level. Such studies allow for the controlled investigation of a compound's ability to influence key cellular events, such as proliferation and programmed cell death (apoptosis), in various cell lines, particularly those derived from cancerous tissues.

Inhibition of Cell Proliferation

The uncontrolled proliferation of cells is a hallmark of cancer. A number of studies on compounds structurally related to 1-Methoxy-4-(phenylethynyl)benzene have demonstrated significant antiproliferative activity. For instance, pyrazole (B372694) derivatives incorporating a 3-(4-methoxyphenyl) group have been shown to exert cytotoxic effects on triple-negative breast cancer cells (MDA-MB-468). nih.gov One such derivative, compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole), exhibited potent, dose-dependent inhibition of cell viability. nih.gov

Similarly, studies on 2-phenylacrylonitrile (B1297842) derivatives, which share a diaryl structure, have highlighted the importance of methoxy (B1213986) substitutions on the phenyl rings for potent anticancer activity. Compound 1g2a from this class showed strong inhibitory activity against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines. nih.gov While these are not direct derivatives of this compound, the findings suggest that the presence and positioning of methoxy groups are critical for antiproliferative effects.

Table 1: Antiproliferative Activity of a Related Methoxy-Substituted Pyrazole Derivative

CompoundCell LineIC₅₀ (µM) - 24hIC₅₀ (µM) - 48h
3f MDA-MB-46814.976.45
Paclitaxel (Control)MDA-MB-46849.9025.19

Data extracted from a study on pyrazole derivatives. nih.gov

Induction of Apoptosis

Apoptosis is a natural and essential process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate. The induction of apoptosis is a key mechanism for many anticancer drugs.

Research on the aforementioned pyrazole derivative 3f has demonstrated its ability to induce apoptosis in MDA-MB-468 cells. nih.gov Flow cytometry analysis using Annexin-V/FITC and propidium (B1200493) iodide (PI) staining confirmed that treatment with this compound leads to a significant increase in the population of apoptotic cells. nih.gov This pro-apoptotic effect is a promising indicator of potential anticancer activity.

Furthermore, studies on other classes of compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown that the inclusion of an aminophenyl group can lead to the induction of apoptosis in breast cancer (MCF-7) cells. mdpi.com While structurally distinct from this compound derivatives, these findings underscore the potential for small molecule inhibitors to trigger apoptotic pathways in cancer cells.

Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its direct molecular targets, such as enzymes and receptors, and elucidating its influence on the intricate network of biochemical pathways within the cell.

Interaction with Enzymes and Receptors

The specific enzymes and receptors that derivatives of this compound may interact with have not been extensively studied. However, research on related diaryl compounds provides some clues. For example, many diaryl compounds are known to target tubulin, a key protein involved in microtubule formation and cell division. nih.gov The disruption of tubulin polymerization is a well-established mechanism for anticancer drugs.

In the case of the pyrazole derivative 3f , its pro-apoptotic effect was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This suggests that the compound may directly or indirectly influence the caspase signaling pathway.

Influence on Biochemical Pathways

The biological activity of a compound is often the result of its influence on one or more biochemical pathways. The pyrazole derivative 3f was found to induce the generation of reactive oxygen species (ROS) in MDA-MB-468 cells. nih.gov Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death. This suggests that the compound may interfere with the cellular redox balance.

Furthermore, the study on compound 3f also revealed that it can induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov This indicates an interference with the cell's DNA replication machinery, a common mechanism of action for antiproliferative agents.

Antioxidant and Antimicrobial Investigations

The investigation into the biological activities of this compound, a member of the tolan (diarylalkyne) family, is an emerging area of research. While specific, comprehensive studies on the antioxidant and antimicrobial properties of this exact molecule are not extensively documented in publicly available literature, its structural features—a methoxy-substituted phenol (B47542) connected to a second aromatic ring via an ethynyl (B1212043) bridge—provide a basis for predicting its potential bioactivity.

The antioxidant potential of phenolic compounds is well-established and is often linked to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. In the case of this compound, the presence of the methoxy group is significant. The O-methylation of phenolic hydroxyl groups is a common structural modification in natural and synthetic compounds that influences biological activity. This modification can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. nih.gov Furthermore, methoxylation can improve metabolic stability, protecting the molecule from rapid degradation and thereby prolonging its potential therapeutic effects. nih.gov Studies on related polyphenolic structures, such as stilbene (B7821643) derivatives, have shown that the presence and position of methoxy groups are crucial in defining their antioxidant capacity. nih.gov

Similarly, the antimicrobial potential of diaryl structures is an area of active investigation. Many natural and synthetic compounds with two aromatic rings exhibit antimicrobial effects. researchgate.netmdpi.com The mechanism of action for such compounds can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. mdpi.comnih.gov For instance, research on chalcones and stilbenes, which are structurally analogous to tolans, indicates that they can inhibit bacterial efflux pumps—a mechanism by which bacteria expel antibiotics. mdpi.comnih.gov This suggests that the diarylalkyne scaffold of this compound could potentially serve as a backbone for the development of new antimicrobial agents. However, without direct experimental data from agar (B569324) diffusion assays or determinations of minimum inhibitory concentrations (MIC) for this specific compound, its antimicrobial profile remains hypothetical and an area for future research.

Comparative Analysis with Related Biologically Active Compounds

To understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds that have well-documented antioxidant and antimicrobial properties. The most relevant classes for comparison are stilbenes and chalcones, which also feature two aromatic rings connected by a short linker.

Stilbenes: These compounds possess a diarylethene core (two aromatic rings linked by a C=C double bond). The most famous example is resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a natural compound extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. mdpi.comdntb.gov.ua The antioxidant activity of stilbenes is heavily influenced by the number and position of hydroxyl groups. nih.gov While resveratrol shows moderate antimicrobial effects, synthetic stilbene derivatives have been developed that exhibit enhanced and more selective activity against various bacterial and fungal pathogens. researchgate.net The substitution pattern is critical; for example, some studies suggest that to display antibacterial activity, certain stilbene derivatives require two hydroxyl groups at specific positions on one of the aromatic rings. researchgate.net

Chalcones: These compounds are characterized by a diarylpropenone core (two aromatic rings linked by an α,β-unsaturated ketone system). Like stilbenes, chalcones are precursors in flavonoid biosynthesis and have a broad spectrum of biological activities. nih.gov Numerous studies have highlighted their potential as antioxidant and antimicrobial agents. nih.gov Chalcone (B49325) derivatives bearing 3,4-dihydroxyl groups have been found to be potent antioxidants. nih.gov Their antimicrobial action can involve disrupting cell membranes or inhibiting microbial enzymes. nih.gov Some chalcones have also been identified as effective inhibitors of bacterial efflux pumps, which can help overcome antimicrobial resistance. nih.gov

The following tables provide a comparative overview of the reported antimicrobial and antioxidant activities of representative stilbene and chalcone derivatives.

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound Class Representative Compound Target Organism Activity Noted
Stilbene Resveratrol Derivatives Staphylococcus aureus Many synthetic analogues show greater antimicrobial activity than resveratrol itself. researchgate.net
Stilbene Resveratrol Derivatives Candida albicans Activity is highly dependent on the substitution pattern on the aromatic rings. researchgate.net
Chalcone Synthetic Derivatives Staphylococcus aureus Active, with MIC values reported between 0.4 and 0.6 mg/mL for some derivatives. nih.gov
Chalcone Synthetic Derivatives Bacillus subtilis Active, with MIC values reported between 0.4 and 0.6 mg/mL for some derivatives. nih.gov
Chalcone trans-Chalcone Gram-negative bacteria Potent efflux pump inhibition. nih.gov

Table 2: Comparative Antioxidant Activity of Related Compounds

Compound Class Representative Compound/Derivative Assay/Model Finding
Stilbene Resveratrol Various assays Recognized as a potent natural antioxidant. mdpi.com
Stilbene Pterostilbene (dimethoxylated resveratrol) Cellular models Increased lipophilicity and metabolic stability compared to resveratrol. nih.gov
Chalcone 3,4-Dihydroxychalcones H₂O₂-induced damage in PC12 cells Markedly promoted cell viability, indicating potent antioxidant effects. nih.gov
Chalcone Phloretin (a dihydrochalcone) Peroxynitrite scavenging Displays potent antioxidant activity. nih.gov

This comparative analysis underscores that the diaryl framework is a promising scaffold for biological activity. While stilbenes and chalcones are well-explored, the diarylalkyne structure of this compound represents a less-chartered but potentially valuable area for the discovery of new antioxidant and antimicrobial agents. Future studies are needed to directly evaluate its efficacy and to understand how its unique linear, rigid geometry influences its interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 1-Methoxy-4-(phenylethynyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Sonogashira coupling between 1-bromo-4-methoxybenzene and phenylacetylene. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or Pd nanoparticles (e.g., 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazin-palladium(0)) .
  • Solvent : HN(iPr)₂ (diisopropylamine) or aqueous media for greener synthesis .
  • Reaction time : 28–48 hours at room temperature .
  • Work-up : Column chromatography using n-pentane/DCM (9:1) . Yields vary significantly (62–95%) depending on catalyst efficiency and solvent choice. For example, Pd nanoparticles in water yield 62% , while Pd(PPh₃)₄ in HN(iPr)₂ achieves 95% .

Q. How is this compound characterized structurally?

Key characterization data includes:

  • ¹H-NMR (CDCl₃): δ 7.54–7.45 (m, 4H), 7.37–7.30 (m, 3H), 6.95–6.82 (m, 2H), 3.83 (s, 3H) .
  • ¹³C-NMR : Confirms aromatic carbons, methoxy group, and alkyne connectivity .
  • GC-MS : Molecular ion peak at m/z 208.26 (C₁₅H₁₂O) . Discrepancies in peak splitting (e.g., 6.95–6.82 vs. 6.89 ppm for aromatic protons) may arise from solvent or instrument calibration .

Q. What analytical techniques are used to assess purity and stability?

  • GC-MS : Quantifies purity and detects byproducts (e.g., unreacted starting materials) .
  • HPLC : Monitors degradation under varying pH (stable in pH 5–9) .
  • Melting point : Yellow-white solid with a defined range (not explicitly reported; inferred from similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Sonogashira couplings of this compound?

Yield variations (e.g., 62% vs. 95%) stem from:

  • Catalyst type : Homogeneous Pd(PPh₃)₄ vs. heterogeneous Pd nanoparticles .
  • Solvent polarity : HN(iPr)₂ enhances Pd activity vs. aqueous media limiting substrate solubility .
  • Reaction time : Longer durations (48h vs. 28h) may improve conversion but risk side reactions . Methodological recommendation : Optimize via Design of Experiments (DoE) to balance catalyst loading, solvent, and time .

Q. What strategies improve the compound’s applicability in materials science or medicinal chemistry?

  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to modulate electronic properties for OLEDs or liquid crystals .
  • Cross-coupling : Use in Suzuki-Miyaura or Heck reactions to build π-conjugated systems for optoelectronics .
  • Biological studies : Test derivatives for anticancer activity via cycloaddition reactions (e.g., Huisgen click chemistry) .

Q. How do solvent and catalyst choices impact the stereoelectronic properties of the alkyne moiety?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in coupling reactions, enhancing alkyne reactivity .
  • Catalyst design : Bulky ligands on Pd centers suppress homocoupling, preserving alkyne integrity .
  • Spectroscopic validation : IR spectroscopy confirms alkyne stretching frequencies (~2100 cm⁻¹), while ¹³C-NMR identifies sp-hybridized carbons (~90–100 ppm) .

Methodological Notes

  • Contradiction Analysis : Always cross-validate NMR data with coupling constants (e.g., J = 8.8 Hz for aromatic protons) to confirm structural assignments .
  • Green Chemistry : Prioritize aqueous or solvent-free conditions to align with sustainability goals .
  • Safety : Handle alkyne intermediates under inert atmospheres to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.